REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:14]([OH:16])=O)=[N:4][C:5]([O:12][CH3:13])=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.Cl.[NH2:18][CH2:19][C:20]([CH3:26])([OH:25])[C:21]([F:24])([F:23])[F:22].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.Cl>CN1C(=O)CCC1.CCOC(C)=O.O>[F:22][C:21]([F:24])([F:23])[C:20]([OH:25])([CH3:26])[CH2:19][NH:18][C:14]([C:3]1[C:2]([NH2:1])=[CH:7][C:6]([C:8]([F:9])([F:10])[F:11])=[C:5]([O:12][CH3:13])[N:4]=1)=[O:16] |f:1.2,3.4|
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Name
|
|
Quantity
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4 g
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Type
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reactant
|
Smiles
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NC=1C(=NC(=C(C1)C(F)(F)F)OC)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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NC=1C(=NC(=C(C1)C(F)(F)F)OC)C(=O)O
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Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(C(F)(F)F)(O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCC(C(F)(F)F)(O)C
|
Name
|
|
Quantity
|
7.73 g
|
Type
|
reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
188 mL
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Type
|
solvent
|
Smiles
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CN1CCCC1=O
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Type
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CUSTOM
|
Details
|
After stirring for a further hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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WASH
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Details
|
The organic portion was washed with 2M NaOH (200 ml), water (4×200 ml), brine (2×100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to afford a brown solid
|
Type
|
CUSTOM
|
Details
|
Purification of the solid by chromatography on silica (220 g pre-packed silica cartridge)
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Type
|
WASH
|
Details
|
eluting with 0-50% EtOAc in iso-hexane
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Name
|
3-amino-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (3,3,3-trifluoro-2-hydroxy-2-methyl-propyl)-amide
|
Type
|
product
|
Smiles
|
FC(C(CNC(=O)C1=NC(=C(C=C1N)C(F)(F)F)OC)(C)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |